Cas no 5896-17-3 (2-(Benzyloxy)benzaldehyde)

2-(Benzyloxy)benzaldehyde is a synthetic aromatic aldehyde characterized by the presence of a benzyloxy substituent at the ortho position of the benzaldehyde ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and fine chemicals. Its benzyl-protected phenolic group enhances stability while allowing selective deprotection when required. The aldehyde functionality provides a reactive site for further derivatization, such as condensation or reduction reactions. The compound’s well-defined structure and purity make it suitable for applications requiring precise chemical transformations. It is typically supplied as a crystalline solid with consistent quality for laboratory and industrial use.
2-(Benzyloxy)benzaldehyde structure
2-(Benzyloxy)benzaldehyde structure
商品名:2-(Benzyloxy)benzaldehyde
CAS番号:5896-17-3
MF:C14H12O2
メガワット:212.2439
MDL:MFCD00016583
CID:46244
PubChem ID:344784

2-(Benzyloxy)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Benzyloxy)benzaldehyde
    • 2-Benzyloxybenzaldehyde
    • 2-phenylmethoxybenzaldehyde
    • o-(Benzyloxy)benzaldehyde
    • Benzaldehyde,o-(benzyloxy)- (6CI,7CI,8CI)
    • 2-(Phenylmethoxy)benzaldehyde
    • NSC 401884
    • O-Benzylsalicylaldehyde
    • Benzaldehyde, 2-(phenylmethoxy)-
    • Benzaldehyde, o-(benzyloxy)-
    • 2-(Benzyl-Oxy)Benzaldehyde
    • PBEJTRAJWCNHRS-UHFFFAOYSA-N
    • benzyloxybenzaldehyde
    • o-benzyloxybenzaldehyde
    • PubChem13124
    • 2-Benzyloxy-benzaldehyde
    • Salicylaldehyde benzyl ether
    • Cambridge id 7183859
    • 2-Formyl-alpha-phenylanisole
    • Integrase
    • STR03139
    • BB 0217893
    • Z26335724
    • SCHEMBL433401
    • BDBM93343
    • Integrase inhibitor, R2{4}
    • AK-968/13039179
    • CS-W008921
    • AB00308253-03
    • J-506248
    • EN300-15513
    • NSC-401884
    • SR-01000253788
    • NCGC00321645-01
    • 2-Benzyloxybenzaldehyde, 98%
    • 2-(Benzyloxy)benzaldehyde; NSC 401884; O-Benzylsalicylaldehyde
    • SY037882
    • FT-0611315
    • CHEMBL61500
    • DTXSID30322707
    • MFCD00016583
    • AKOS000120947
    • 5896-17-3
    • A832090
    • NSC401884
    • SR-01000253788-1
    • ALBB-003537
    • DB-027823
    • BBL023517
    • STK189373
    • MDL: MFCD00016583
    • インチ: 1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
    • InChIKey: PBEJTRAJWCNHRS-UHFFFAOYSA-N
    • ほほえんだ: O(C1=C([H])C([H])=C([H])C([H])=C1C([H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 780307

計算された属性

  • せいみつぶんしりょう: 212.08400
  • どういたいしつりょう: 212.08373
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.339 g/mL at 25 °C(lit.)
  • ゆうかいてん: 46-47°C
  • ふってん: 208°C/19mmHg(lit.)
  • フラッシュポイント: >110 ºC
  • 屈折率: n20/D 1.6(lit.)
  • すいようせい: Insoluble in water.
  • PSA: 26.30000
  • LogP: 3.07810
  • かんど: Air Sensitive
  • ようかいせい: 未確定

2-(Benzyloxy)benzaldehyde セキュリティ情報

2-(Benzyloxy)benzaldehyde 税関データ

  • 税関コード:2912499000
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2-(Benzyloxy)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB173761-25 g
2-Benzyloxybenzaldehyde, 98%; .
5896-17-3 98%
25g
€77.20 2023-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1036821-100g
o-(Benzyloxy)benzaldehyde
5896-17-3 98%
100g
¥142.00 2024-05-07
Ambeed
A125047-1kg
2-(Benzyloxy)benzaldehyde
5896-17-3 97%
1kg
$223.0 2025-02-26
OTAVAchemicals
7018801948-250MG
2-(benzyloxy)benzaldehyde
5896-17-3 95%
250MG
$115 2023-06-25
Key Organics Ltd
STR03139-10MG
2-(benzyloxy)benzaldehyde
5896-17-3 >95%
10mg
£63.00 2025-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L12866-50g
2-Benzyloxybenzaldehyde, 98%
5896-17-3 98%
50g
¥2393.00 2023-03-03
Chemenu
CM253856-500g
2-(Benzyloxy)benzaldehyde
5896-17-3 95+%
500g
$184 2022-06-10
Chemenu
CM253856-1000g
2-(Benzyloxy)benzaldehyde
5896-17-3 95+%
1000g
$281 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123127-5g
2-(Benzyloxy)benzaldehyde
5896-17-3 98%
5g
¥29.90 2023-09-04
Chemenu
CM253856-1000g
2-(Benzyloxy)benzaldehyde
5896-17-3 95+%
1000g
$281 2021-06-16

2-(Benzyloxy)benzaldehyde 合成方法

2-(Benzyloxy)benzaldehyde 関連文献

2-(Benzyloxy)benzaldehydeに関する追加情報

Introduction to 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3)

2-(Benzyloxy)benzaldehyde, also known by its CAS number 5896-17-3, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which consists of a benzaldehyde moiety substituted with a benzyloxy group. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable building block in various applications.

The chemical formula of 2-(Benzyloxy)benzaldehyde is C13H10O2, and it has a molecular weight of approximately 198.21 g/mol. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 70 to 72°C, and it exhibits moderate stability under standard laboratory conditions.

In the realm of organic synthesis, 2-(Benzyloxy)benzaldehyde serves as an important intermediate for the preparation of more complex molecules. Its reactivity stems from the presence of the aldehyde functional group, which can undergo various reactions such as nucleophilic addition, condensation, and reduction. For instance, the aldehyde group can be readily reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.

The benzyloxy substituent in 2-(Benzyloxy)benzaldehyde adds another layer of complexity to its reactivity. This group can be selectively cleaved under mild acidic conditions to yield 2-hydroxybenzaldehyde, a compound with diverse applications in pharmaceuticals and fine chemicals. Additionally, the benzyloxy group can be used as a protecting group for the hydroxyl functionality during multi-step synthetic sequences, ensuring that other functional groups are not affected by harsh reaction conditions.

In medicinal chemistry, 2-(Benzyloxy)benzaldehyde has been explored for its potential therapeutic applications. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For example, researchers have synthesized derivatives of 2-(Benzyloxy)benzaldehyde with enhanced biological activities, including anti-inflammatory and anticancer properties. These derivatives have shown promising results in preliminary biological assays and are currently being evaluated for their potential use in clinical settings.

The structural features of 2-(Benzyloxy)benzaldehyde also make it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and drug delivery systems. Furthermore, the compound's photophysical properties have been investigated for potential use in optoelectronic devices and sensors.

In terms of safety and handling, while 2-(Benzyloxy)benzaldehyde is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, it is advisable to work under a fume hood to minimize exposure to vapors.

The synthesis of 2-(Benzyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds via an SN2-type mechanism, leading to the formation of the desired product with high yield and purity. Alternative synthetic routes include catalytic methods using transition metal catalysts or microwave-assisted synthesis, which offer improved efficiency and environmental sustainability.

The analytical characterization of 2-(Benzyloxy)benzaldehyde is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound. For instance, NMR spectroscopy can confirm the presence of specific functional groups and their relative positions within the molecule, while MS can determine the molecular weight and detect any impurities or by-products.

In conclusion, 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an essential building block for the development of novel compounds and materials with diverse functionalities. As research in these fields continues to advance, it is likely that new applications for this versatile compound will be discovered, further expanding its utility and importance.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5896-17-3)2-benzyloxybenzaldehyde
5681866
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:5896-17-3)2-(Benzyloxy)benzaldehyde
A832090
清らかである:99%
はかる:1kg
価格 ($):201.0